molecular formula C12H7ClN2 B8731279 4-Chloro-5-(phenylethynyl)pyrimidine CAS No. 393857-03-9

4-Chloro-5-(phenylethynyl)pyrimidine

Cat. No. B8731279
M. Wt: 214.65 g/mol
InChI Key: WJCQPBKEZPVKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(phenylethynyl)pyrimidine is a useful research compound. Its molecular formula is C12H7ClN2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-(phenylethynyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(phenylethynyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

393857-03-9

Product Name

4-Chloro-5-(phenylethynyl)pyrimidine

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

4-chloro-5-(2-phenylethynyl)pyrimidine

InChI

InChI=1S/C12H7ClN2/c13-12-11(8-14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H

InChI Key

WJCQPBKEZPVKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.1 g of 4-chloro-5-iodopyrimidine, 10 mL of triethylamine, 1.2 mL phenylacetylene, 80 mg copper iodide and 160 mg of dichlorobis(triphenylphosphine was stirred at room temperature for 18 hours. The mixture was diluted with dichloromethane and evaporated in vacuo. The residue was redissolved in a few mL of dichloromethane, 10 mL of triethylamine added and the mixture heated at reflux for one hour. The heterogeneous mixture was evaporated in vacuo and the residue obtained was partitioned between water and dichloromethane. A gelatinous precipitate which formed on shaking the two layers was filtered off, enabling separation of the two layers. The organic extracts were dried over sodium sulfate, filtrated and evaporated in vacuo to yield 2.5 g of a dark brown syrup. The syrup was purified by column chromatography on silica gel, twice, eluting with hexanes, 1:1 hexanes/dichloromethane, dichloromethane and finally ethyl acetate. Like fractions from dichloromethane elution were pooled, obtaining 350 mg of the product, 5-phenylethynyl-4-chloropyrimidine as an oil which solidified to white rosettes.
Quantity
2.1 g
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reactant
Reaction Step One
Quantity
10 mL
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reactant
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Quantity
1.2 mL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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